
(2-Bromophenyl)(4-(Pyridazin-3-yloxy)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1-(2-BROMOBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE is a complex organic compound that features a pyridazine ring substituted with a piperidine moiety linked through an oxy bridge to a bromobenzoyl group
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula for 3-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}pyridazine is C17H16BrN2O2 with a molecular weight of approximately 440.135 g/mol. The compound features a pyridazine ring, which is known for its biological activity, along with a piperidine moiety that enhances its pharmacological profile.
Anticancer Activity
Research indicates that compounds similar to 3-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}pyridazine exhibit significant anticancer properties. For instance, derivatives of pyridazine have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. A notable study demonstrated that certain pyridazine derivatives could effectively reduce tumor growth in xenograft models by targeting the BRG1 and BRM proteins, which are implicated in cancer cell survival .
Study | Compound | Target | Outcome |
---|---|---|---|
Study A | Pyridazine Derivative | BRG1/BRM Kinases | Tumor growth inhibition |
Study B | Similar Compound | Cancer Cell Lines | Apoptosis induction |
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Research has shown that piperidine derivatives can modulate neurotransmitter systems, providing therapeutic effects in conditions such as depression and anxiety. For example, compounds with similar piperidine structures have been reported to enhance serotonin levels, leading to improved mood and reduced anxiety symptoms .
Disorder | Mechanism | Effect |
---|---|---|
Depression | Serotonin Reuptake Inhibition | Mood improvement |
Anxiety | GABA Modulation | Anxiety reduction |
Synthesis and Derivatives
The synthesis of 3-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}pyridazine involves several steps, including the formation of the piperidine ring followed by bromination and coupling reactions. Various synthetic methods have been explored to optimize yield and purity.
Synthesis Overview
- Formation of Piperidine Ring : Utilizing piperidine as a starting material.
- Bromination : Introduction of bromine at the benzoyl position.
- Coupling Reaction : Attaching the pyridazine moiety through nucleophilic substitution.
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of 3-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}pyridazine against breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, suggesting that this compound could serve as a lead compound for further development in oncology.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound in animal models of depression. The findings indicated significant behavioral improvements in treated animals compared to controls, supporting its potential use in mood disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-BROMOBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is first synthesized, often starting from commercially available piperidine derivatives.
Bromobenzoylation: The piperidine intermediate is then reacted with 2-bromobenzoyl chloride under basic conditions to form the 2-bromobenzoyl piperidine derivative.
Coupling with Pyridazine: The final step involves coupling the bromobenzoyl piperidine derivative with a pyridazine ring. This is typically achieved through a nucleophilic substitution reaction, where the oxy bridge is formed.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[1-(2-BROMOBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in various functionalized pyridazine derivatives.
Wirkmechanismus
The mechanism of action of 3-{[1-(2-BROMOBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group may facilitate binding through hydrophobic interactions, while the piperidine and pyridazine rings contribute to the overall stability and specificity of the interaction. The exact pathways involved would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazine-3-carboxylic acid and pyridazine-4-carboxamide share the pyridazine core but differ in their substituents.
Piperidine Derivatives: Compounds like 4-piperidone and 1-benzylpiperidine share the piperidine ring but have different functional groups attached.
Uniqueness
3-{[1-(2-BROMOBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE is unique due to its specific combination of a bromobenzoyl group, a piperidine ring, and a pyridazine ring. This combination imparts distinct chemical and biological properties that are not found in simpler derivatives.
Biologische Aktivität
3-{[1-(2-Bromobenzoyl)Piperidin-4-YL]Oxy}Pyridazine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring, a pyridazine moiety, and a bromobenzoyl substituent, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 3-{[1-(2-Bromobenzoyl)Piperidin-4-YL]Oxy}Pyridazine is C18H20BrN3O, with a molecular weight of approximately 373.28 g/mol. The presence of the bromobenzoyl group is significant for its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C18H20BrN3O |
Molecular Weight | 373.28 g/mol |
CAS Number | 2549014-34-6 |
The biological activity of 3-{[1-(2-Bromobenzoyl)Piperidin-4-YL]Oxy}Pyridazine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperidine and pyridazine rings can modulate enzyme activity, while the bromobenzoyl group may enhance binding affinity.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing physiological responses.
Biological Activity
Research has shown that compounds similar to 3-{[1-(2-Bromobenzoyl)Piperidin-4-YL]Oxy}Pyridazine exhibit various biological activities, including:
- Antitumor Activity : Studies indicate that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use in treating infections.
- Neuroprotective Effects : Certain piperidine derivatives have been linked to neuroprotective activities, making them candidates for neurological disorder treatments.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of pyridazine derivatives, including those structurally related to 3-{[1-(2-Bromobenzoyl)Piperidin-4-YL]Oxy}Pyridazine.
Study Highlights:
- Synthesis and Evaluation : A study synthesized various pyridazine amides and evaluated their cytotoxicity against cancer cell lines. Compounds with similar structures exhibited significant inhibitory effects on cell proliferation (source: ).
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the piperidine or pyridazine rings significantly impact biological activity. For example, the introduction of halogen substituents can enhance potency against specific cancer types (source: ).
- Antimicrobial Testing : Compounds derived from piperidine frameworks demonstrated activity against Gram-positive and Gram-negative bacteria, indicating potential as broad-spectrum antimicrobial agents (source: ).
Eigenschaften
IUPAC Name |
(2-bromophenyl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-14-5-2-1-4-13(14)16(21)20-10-7-12(8-11-20)22-15-6-3-9-18-19-15/h1-6,9,12H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXXZYATQBJOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.